molecular formula C7H10N2S B2507301 6-Propylpyrimidine-4-thiol CAS No. 1239759-14-8

6-Propylpyrimidine-4-thiol

Cat. No.: B2507301
CAS No.: 1239759-14-8
M. Wt: 154.23
InChI Key: BGTCRADSZLEUIU-UHFFFAOYSA-N
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Description

6-Propylpyrimidine-4-thiol is an organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring The presence of a thiol group (-SH) at the 4th position and a propyl group at the 6th position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylpyrimidine-4-thiol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-component reaction involving an aldehyde, an amine, and a β-dicarbonyl compound. This reaction is often catalyzed by acids or bases.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Thiol Group Introduction: The thiol group can be introduced through the reaction of the pyrimidine derivative with thiourea, followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-Propylpyrimidine-4-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Industry: The compound can be used in the development of materials with specific electronic or catalytic properties.

Comparison with Similar Compounds

    2-Mercapto-6-propylpyrimidine: Similar structure but with a different position of the thiol group.

    4,6-Dimethylpyrimidine-2-thiol: Contains methyl groups instead of a propyl group.

    6-Propyl-2-thiouracil: A thiouracil derivative with similar properties.

Uniqueness: 6-Propylpyrimidine-4-thiol is unique due to the specific positioning of the propyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

6-propyl-1H-pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTCRADSZLEUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=S)N=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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